molecular formula C11H11ClN4O B2739522 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea CAS No. 648427-15-0

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea

Cat. No. B2739522
CAS RN: 648427-15-0
M. Wt: 250.69
InChI Key: FYCWPPPEHQOVDE-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, has been reported . It has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, it has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .

Scientific Research Applications

Antiviral Applications

  • Synthesis and Antiviral Activity : A study by Yuan et al. (2011) reports the design and synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, closely related to 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea. These compounds showed promising anti-TMV (tobacco mosaic virus) activity, suggesting potential antiviral applications for related compounds (Yuan, Zhang, Li, Wang, & Yang, 2011).

Anticancer Research

  • Novel Anticancer Agents : Gomha, Salah, and Abdelhamid (2015) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating significant anticancer activity, particularly against breast carcinoma cell line MCF-7. This highlights the potential of pyrazole derivatives in developing anticancer drugs (Gomha, Salah, & Abdelhamid, 2015).

Chemical Extraction Studies

  • Copper(II) Extraction : Miyazaki et al. (1989) explored bis(4-acylpyrazol-5-one) derivatives for extracting copper(II), demonstrating the utility of pyrazolone derivatives in chemical extraction processes (Miyazaki, Mukai, Umetani, Kihara, & Matsui, 1989).

Antimicrobial Research

  • Antimicrobial Properties : The research by Naik and Malik (2010) on methyl-5-chloro-1-phenylpyrazol and its derivatives showed significant antimicrobial effects against tested microorganisms, suggesting the potential of these compounds in antimicrobial applications (Naik & Malik, 2010).
  • Synthesis of Halopyrazole Derivatives : Siddiqui et al. (2013) synthesized novel halopyrazole derivatives, which displayed good antibacterial and antifungal activities, further supporting the antimicrobial potential of pyrazole derivatives (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).

Catalytic Applications

  • Catalysis in Chemical Synthesis : Karimi-Jaberi et al. (2012) used a derivative of 1-phenyl-3-methylpyrazol-5-one as a catalyst in the synthesis of pyrazol-5-ols, highlighting the role of pyrazole derivatives in catalysis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

properties

IUPAC Name

1-(5-chloro-1-methylpyrazol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-16-10(12)9(7-13-16)15-11(17)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWPPPEHQOVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea

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